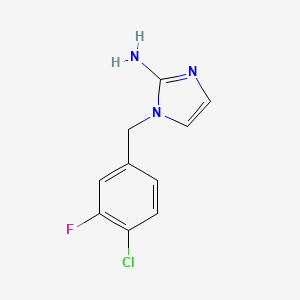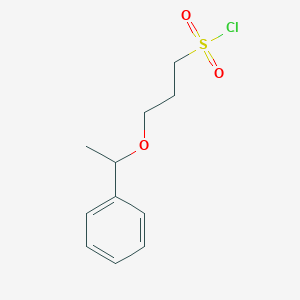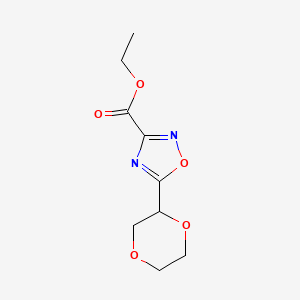
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 1,4-dioxane ring and the oxadiazole moiety in its structure makes it a compound of interest for various scientific research applications.
準備方法
The synthesis of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2-amino-2-(1,4-dioxan-2-yl)acetate with appropriate reagents to form the oxadiazole ring. One common method includes the use of a cyclization reaction where the amino group reacts with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
作用機序
The mechanism of action of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,4-Dioxan-2-yl(diphenyl)methanol: This compound also contains the 1,4-dioxane ring but differs in its overall structure and biological activity.
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol: This compound has a similar dioxane ring but is used primarily for its antimicrobial properties.
The uniqueness of this compound lies in its combination of the dioxane ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3 |
InChIキー |
BSRRBNKACGKLFL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=N1)C2COCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid](/img/structure/B13633475.png)
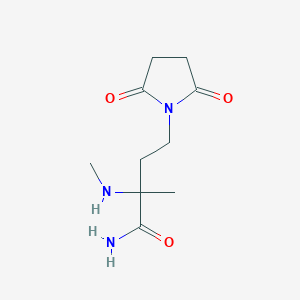
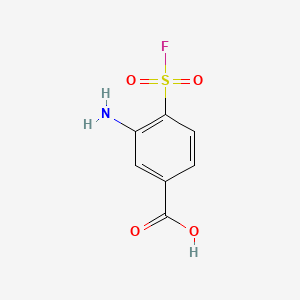
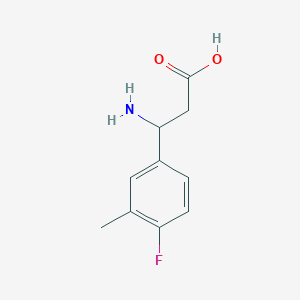
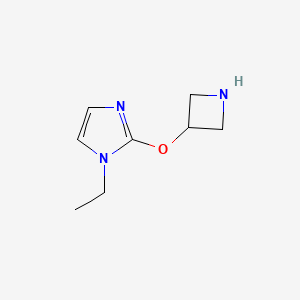
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
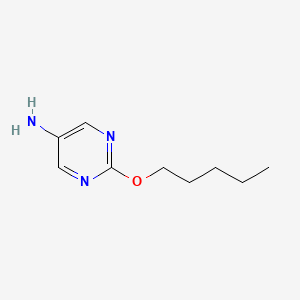
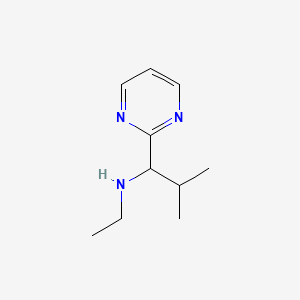

![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
